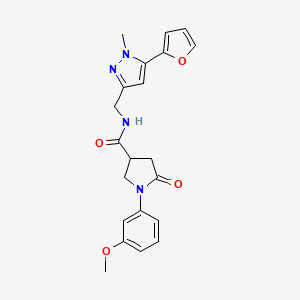
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of organic compounds with significant potential in medicinal chemistry. Its unique molecular structure, featuring a combination of a furan ring, pyrazole, and a pyrrolidine moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological properties, and potential applications in drug development.
Chemical Structure and Properties
The compound can be described by its chemical formula C19H22N4O3 and its systematic name reflects its complex structure. The presence of functional groups such as carboxamide and methoxyphenyl enhances its interaction with biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's aromaticity |
| Pyrazole | Imparts potential biological activity |
| Pyrrolidine | Enhances stability and solubility |
| Carboxamide | Facilitates interaction with biological targets |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, benzamide derivatives have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, indicating that structural modifications can enhance potency against tumors .
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects on human lung cancer cell lines (A549, HCC827), compounds with similar structures demonstrated significant growth inhibition. The compound's mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrazole frameworks were tested against E. coli and S. aureus, showing significant inhibition zones, which highlight their therapeutic potential .
Anti-inflammatory Effects
Preliminary evaluations indicate that the compound may also possess anti-inflammatory properties. The presence of the methoxy group in the phenyl ring could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models .
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : The carboxamide group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound could bind to specific receptors involved in signaling pathways related to cancer and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through caspase activation .
Pharmacological Studies
Ongoing research is focused on optimizing the chemical structure to enhance selectivity and reduce cytotoxicity towards normal cells while maintaining efficacy against cancer cells .
Comparative Analysis
Comparative studies with known compounds such as sulfamethoxazole (an antibiotic) and celecoxib (an anti-inflammatory) reveal that while those compounds target specific pathways, This compound may offer broader therapeutic applications due to its multifaceted interactions .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-24-18(19-7-4-8-29-19)10-15(23-24)12-22-21(27)14-9-20(26)25(13-14)16-5-3-6-17(11-16)28-2/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVARNQZDARUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














